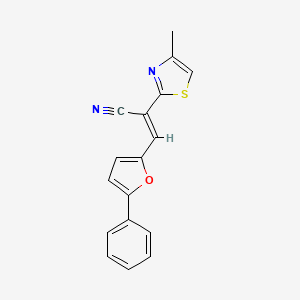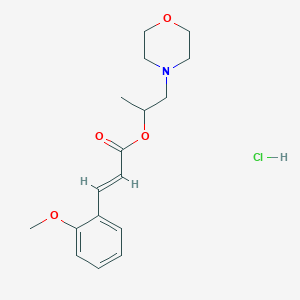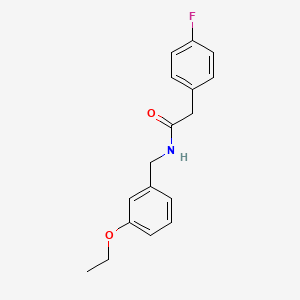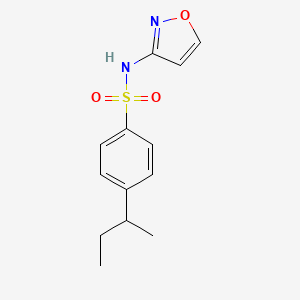
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile, also known as MTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTFA belongs to the class of compounds known as acrylonitriles, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to reduce oxidative stress and improve antioxidant status. In addition, 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to improve cognitive function and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Another limitation is that the effects of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile may vary depending on the experimental conditions, such as the dose and duration of treatment.
Zukünftige Richtungen
For research on 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile include investigating the mechanism of action, potential therapeutic applications, and synergistic effects with other compounds.
Synthesemethoden
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a β-dicarbonyl compound in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia in the presence of a catalyst. Both methods have been used to synthesize 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-12-11-21-17(19-12)14(10-18)9-15-7-8-16(20-15)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDRLRXCVPKRW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5486480.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
![3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B5486493.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)


![1-methyl-4-{2-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B5486520.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)

![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)


![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)